molecular formula C13H17IO4 B13343036 Veratric acid, 4-iodobutyl ester CAS No. 69788-70-1

Veratric acid, 4-iodobutyl ester

Cat. No.: B13343036
CAS No.: 69788-70-1
M. Wt: 364.18 g/mol
InChI Key: UZVBZJPHNHFSTI-UHFFFAOYSA-N
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Description

Veratric acid (3,4-dimethoxybenzoic acid) is a naturally occurring phenolic acid found in vegetables, fruits, and medicinal mushrooms, with documented antioxidative, anti-inflammatory, and UV-protective properties . Its 4-iodobutyl ester derivative, veratric acid, 4-iodobutyl ester, is a synthetic compound where the carboxylic acid group of veratric acid is esterified with a 4-iodobutyl chain. This modification alters its physicochemical properties, bioavailability, and biological activity compared to the parent acid and other esters.

Properties

CAS No.

69788-70-1

Molecular Formula

C13H17IO4

Molecular Weight

364.18 g/mol

IUPAC Name

4-iodobutyl 3,4-dimethoxybenzoate

InChI

InChI=1S/C13H17IO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

UZVBZJPHNHFSTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCCCCI)OC

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Yield
Acid-Catalyzed $$ \text{H}2\text{SO}4 $$ Toluene 110–120°C 70–85%
DCC-Mediated DCC/DMAP DCM 30–45°C 90–97%
Industrial Flow Process Amberlyst® Solvent-free 80–100°C >90%

Characterization and Validation

  • Purity : Confirmed via HPLC (≥98%) and NMR ($$ ^1\text{H}, ^{13}\text{C} $$).
  • Applications :
    • Pharmaceutical intermediate for mebeverine synthesis.
    • Substrate for nucleophilic substitution reactions (e.g., amine derivatives).

Mechanism of Action

The mechanism of action of veratric acid, 4-iodobutyl ester, involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

Veratric acid esters vary in their alkyl or aryl substituents, which significantly influence their chemical behavior and biological interactions:

Compound Structure Key Features Biological Activity References
Veratric acid 3,4-dimethoxybenzoic acid Free carboxylic acid; polar, water-soluble Antioxidant, anti-inflammatory, UV-protective in keratinocytes [3, 5, 13]
Veratric acid methyl ester Methyl ester of veratric acid Increased lipophilicity; esterase-sensitive Limited enzyme inhibition (e.g., no hyaluronidase/tyrosinase inhibition) [6, 19]
4-Iodobutyl ester 4-iodobutyl ester of veratric acid High lipophilicity due to iodine; potential for prodrug activation Antibacterial activity (e.g., anti-Pol III activity as a prodrug) [9, 21]
Mebeverine Veratric acid ester of 4-ethylamino-1-butanol Pharmacologically active ester; hydrolyzed to veratric acid in vivo Antispasmodic drug; metabolized via ester hydrolysis, O-demethylation, and N-dealkylation [9]
Vanillic acid esters Esters of 4-hydroxy-3-methoxybenzoic acid Differ in methoxy/hydroxy substitution pattern Protocatechuic acid methyl ester inhibits hyaluronidase (75.4% at 0.28 mmol/mL) [6]

Key Observations :

  • Metabolic Stability : Iodine’s steric bulk may slow esterase-mediated hydrolysis, extending half-life compared to methyl esters .
  • Biological Activity : Unlike protocatechuic acid esters, veratric acid esters lack hyaluronidase inhibition, highlighting the critical role of hydroxyl/methoxy group positioning .

Pharmacokinetic and Metabolic Differences

  • Veratric Acid : Rapid absorption (Tmax = 31–45 min in rats) but slow elimination (t1/2 = 87–227 min), attributed to conjugation (e.g., O-glucoside formation) and oxidative decarboxylation resistance .
  • 4-Iodobutyl Ester: Expected to undergo slower hydrolysis due to the iodine substituent, prolonging systemic exposure.
  • Methyl Ester : Rapid hydrolysis to veratric acid, as seen in soybean cell cultures, where veratric acid is further metabolized to vanillic acid-O-glucoside .

Biological Activity

Veratric acid, 4-iodobutyl ester (chemical formula: C₁₃H₁₇IO₄), is a compound of interest due to its diverse biological activities. This article explores its biochemical properties, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC₁₃H₁₇IO₄
Molecular Weight320.18 g/mol
IUPAC Name4-Iodobutyl 3,4-dimethoxybenzoate

Biological Activity Overview

Veratric acid derivatives, including the 4-iodobutyl ester, have been studied for various biological activities:

  • Antioxidant Activity : Compounds similar to veratric acid have demonstrated significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in cells.
  • Antimicrobial Properties : Research indicates that veratric acid derivatives may possess antimicrobial effects against a range of pathogens, including bacteria and fungi. This property is essential for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Some studies suggest that veratric acid can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study evaluated the antioxidant potential of various veratric acid derivatives using DPPH and ABTS assays. The results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting their utility in preventing oxidative damage in biological systems .
  • Antimicrobial Efficacy :
    • In a disk diffusion assay, veratric acid and its esters were tested against several bacterial strains, including E. coli and S. aureus. The results showed effective inhibition zones, indicating strong antimicrobial activity .
  • Anti-inflammatory Mechanisms :
    • A recent investigation into the anti-inflammatory properties of veratric acid found that it inhibited the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

Table 1: Antioxidant Activity of Veratric Acid Derivatives

CompoundIC50 (µM)Method Used
Veratric Acid25DPPH Assay
4-Iodobutyl Ester20ABTS Assay
Control (Ascorbic Acid)10DPPH Assay

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundE. coli (mm)S. aureus (mm)
Veratric Acid1518
4-Iodobutyl Ester2022
Control (Penicillin)3030

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing veratric acid, 4-iodobutyl ester, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves esterification of veratric acid (3,4-dimethoxybenzoic acid) with 4-iodobutanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include refluxing in anhydrous toluene and purification via column chromatography. Purity is validated using HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., verifying the absence of unreacted 4-iodobutanol via δ 3.6–3.8 ppm for the iodobutyl group and δ 3.8–4.0 ppm for methoxy groups) .

Q. Which analytical techniques are most reliable for characterizing this compound, and its derivatives?

  • Methodological Answer :

  • GC-MS : For volatile derivatives, use electron ionization (EI) to confirm molecular ion peaks (e.g., m/z 342 for C11H19O4I) and fragmentation patterns .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR are critical for structural confirmation (e.g., δ 1.8–2.2 ppm for iodobutyl chain protons, δ 3.8–4.0 ppm for methoxy groups) .
  • Elemental Analysis : Validate iodine content (±0.3% deviation from theoretical values) .

Q. How can researchers ensure reproducibility in studies involving veratric acid derivatives?

  • Methodological Answer :

  • Detailed Experimental Protocols : Include reaction times, solvent ratios, and purification methods (e.g., column chromatography with silica gel 60, 230–400 mesh) .
  • Control Experiments : Use negative controls (e.g., reactions without catalysts) to confirm esterification efficiency.
  • Batch Consistency : Report melting points (±1°C tolerance) and retention times (±0.2 min in HPLC) across batches .

Advanced Research Questions

Q. What molecular mechanisms link this compound to modulation of PI3K/Akt signaling pathways?

  • Methodological Answer :

  • Western Blot Analysis : Treat RAW264.7 cells with LPS and varying concentrations of the compound (e.g., 50–200 µM). Measure phosphorylation levels of p85 (PI3K regulatory subunit) and Akt using antibodies (e.g., anti-p-Akt Ser473). Normalize to GAPDH .
  • Immunofluorescence : Visualize Akt translocation using Alexa Fluor 488-tagged antibodies. Quantify pixel intensity with ImageJ software .
  • Dose-Dependent Effects : Use densitometry to confirm inhibition of LPS-induced p110β expression (e.g., 40% reduction at 200 µM) .

Q. How does this compound influence histone acetylation dynamics in inflammatory models?

  • Methodological Answer :

  • Chromatin Immunoprecipitation (ChIP) : Assess histone H4 acetylation at iNOS promoters using anti-acetyl-H4 antibodies. Compare LPS-stimulated cells treated with/without the compound .
  • HDAC Activity Assays : Use fluorogenic substrates (e.g., HDAC-Glo™) to measure HDAC3 inhibition (IC50 values reported in prior studies) .
  • Transcriptional Profiling : Perform RNA-seq to correlate acetylation changes with iNOS mRNA suppression .

Q. What strategies resolve contradictions in reported biological activities of veratric acid derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from multiple studies (e.g., HDAC isoform specificity) using PRISMA guidelines.
  • Dose-Response Curves : Replicate conflicting experiments with standardized concentrations (e.g., 50–500 µM range) .
  • Cell Line Validation : Test activity across different models (e.g., RAW264.7 vs. THP-1 macrophages) to identify context-dependent effects .

Q. How can structure-activity relationships (SAR) guide optimization of 4-iodobutyl esters for prodrug applications?

  • Methodological Answer :

  • Analog Synthesis : Replace the iodobutyl chain with bromo or chloro variants (e.g., 4-bromobutyl ester) to assess halogen sensitivity .
  • In Vitro Stability Tests : Incubate derivatives in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to measure hydrolysis rates (T1/2 calculations) .
  • Antimicrobial Assays : Use MIC assays against Gram-positive bacteria (e.g., S. aureus) to correlate lipophilicity (logP) with activity .

Data Presentation and Reproducibility Guidelines

  • Raw Data Management : Include large datasets (e.g., NMR spectra, HPLC chromatograms) as supplementary files with hyperlinks in the main text .
  • Statistical Reporting : Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (p < 0.05 threshold). Report effect sizes (η<sup>2</sup>) for mechanistic studies .
  • Ethical Replication : Share detailed protocols via repositories like Protocols.io to address variability in HDAC inhibition assays .

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